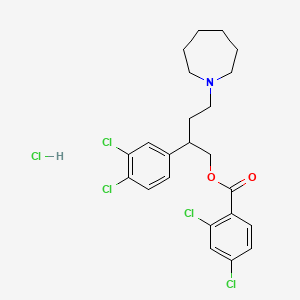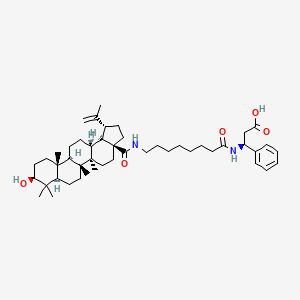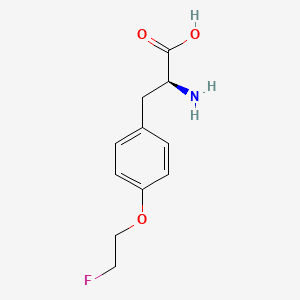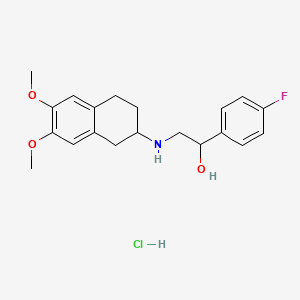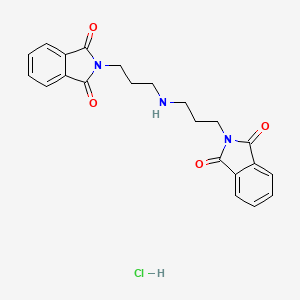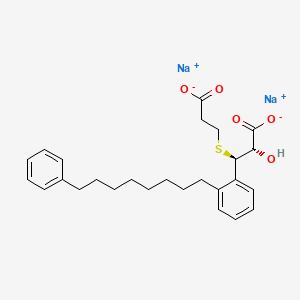
Pobilukast disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pobilukast disodium is a selective cysteinyl leukotriene receptor antagonist. It is primarily known for its role in blocking the effects of leukotriene D4, a molecule involved in inflammatory responses. This compound has been studied for its potential therapeutic applications, particularly in the treatment of asthma and other inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pobilukast disodium involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the reaction of a phenylacetic acid derivative with a thiol compound under basic conditions to form a thioether linkage.
Introduction of functional groups: Various functional groups are introduced through reactions such as esterification, hydrolysis, and reduction.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the disodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pobilukast disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying leukotriene receptor antagonists and their interactions.
Biology: The compound is used to investigate the role of leukotrienes in inflammatory responses and immune system regulation.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
Pobilukast disodium exerts its effects by selectively binding to cysteinyl leukotriene receptors, particularly leukotriene D4 receptors. This binding inhibits the action of leukotriene D4, a molecule that plays a key role in mediating inflammatory responses. By blocking this interaction, this compound reduces inflammation, bronchoconstriction, and other symptoms associated with leukotriene activity .
Comparación Con Compuestos Similares
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Similar to Montelukast, it is used to manage asthma symptoms.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Uniqueness of Pobilukast Disodium
This compound is unique in its specific binding affinity and selectivity for leukotriene D4 receptors. This specificity may offer advantages in terms of efficacy and safety compared to other leukotriene receptor antagonists. Additionally, its distinct chemical structure provides a different pharmacokinetic and pharmacodynamic profile, which can be beneficial in certain therapeutic contexts .
Propiedades
Número CAS |
107023-42-7 |
|---|---|
Fórmula molecular |
C26H32Na2O5S |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
disodium;(2S,3R)-3-(2-carboxylatoethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoate |
InChI |
InChI=1S/C26H34O5S.2Na/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20;;/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31);;/q;2*+1/p-2/t24-,25-;;/m1../s1 |
Clave InChI |
OZPHBYXRDOEADX-LBDKHHEASA-L |
SMILES isomérico |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)[O-])O)SCCC(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)[O-])O)SCCC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


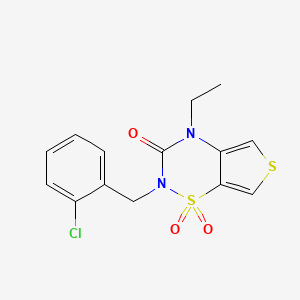
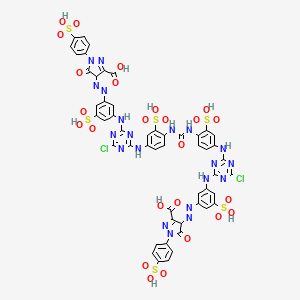
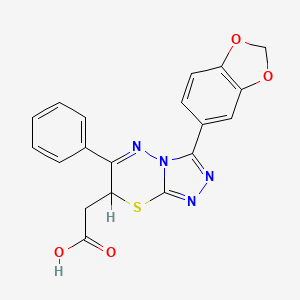
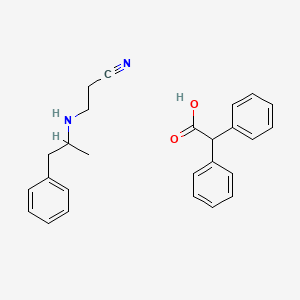
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)


